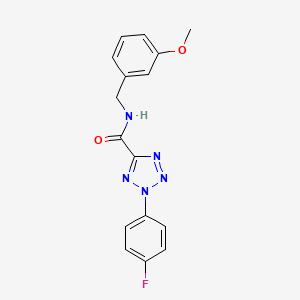

2-(4-fluorophenyl)-N-(3-methoxybenzyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O2/c1-24-14-4-2-3-11(9-14)10-18-16(23)15-19-21-22(20-15)13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOQBPHUUDFIES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-fluorophenyl)-N-(3-methoxybenzyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of nitriles with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a nucleophilic substitution reaction to attach the 4-fluorophenyl group and subsequent introduction of the methoxybenzyl moiety through alkylation reactions. The synthetic route can be optimized for yield and purity using various catalysts and reaction conditions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Antimicrobial Activity

Research has shown that derivatives of tetrazole compounds exhibit significant antimicrobial activity. For instance, a study demonstrated that related tetrazole derivatives were effective against various bacterial strains, including Enterococcus faecalis and Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds were determined, indicating their potential as antimicrobial agents .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical). The results indicated that the compound exhibited potent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like fluorouracil. Molecular docking studies further revealed strong binding affinities to specific cancer-related proteins .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic certain biological structures, facilitating binding at active sites and modulating enzymatic activities. This interaction may lead to the inhibition of critical biochemical pathways involved in disease progression .

Case Studies

- Anticancer Activity : A study conducted on various tetrazole derivatives, including the target compound, demonstrated significant activity against multiple cancer cell lines. The most active derivatives showed enhanced binding affinities in molecular docking simulations compared to standard drugs .

- Antimicrobial Screening : In another investigation, several derivatives were synthesized and screened for antimicrobial properties. The results indicated that modifications to the tetrazole structure significantly influenced their efficacy against specific pathogens .

Comparison with Similar Compounds

Structural Analogs with Tetrazole Carboxamide Cores

The following table compares key structural and functional features of 2-(4-fluorophenyl)-N-(3-methoxybenzyl)-2H-tetrazole-5-carboxamide with related compounds:

Key Observations :

- Substituent Effects :

- The 4-fluorophenyl group in the target compound and analogs (e.g., ) is associated with enhanced binding to hydrophobic enzyme pockets, as seen in antituberculosis compounds like 5-(4-ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole .

- Methoxy/ethoxy groups (e.g., 3-methoxybenzyl in the target vs. 2-ethoxyphenyl in ) modulate solubility and metabolic stability.

- Trifluoromethyl substituents (e.g., ) increase electronegativity and resistance to oxidative degradation.

- Biological Activity: Tetrazole carboxamides with chloro and hydroxyl groups (e.g., ) show promise as enzyme inhibitors, with binding affinities influenced by hydrogen-bonding interactions.

Functional Analog: Triazole and Imidazole Derivatives

Compounds with triazole or imidazole cores share similar target profiles due to their aromaticity and hydrogen-bonding capabilities:

Key Observations :

- Triazole analogs (e.g., ) exhibit structural flexibility, with chloro and fluorophenyl groups enhancing target engagement.

- Nitrothiophene carboxamides (e.g., ) highlight the role of electron-withdrawing groups (e.g., nitro) in antibacterial activity.

Research Findings and Trends

- Enzyme Inhibition : Compounds like achieve low micromolar binding affinities (e.g., -8.7 to -9.0 kcal/mol in in silico studies) due to interactions with catalytic residues .

- Structural Optimization : Introducing trifluoromethyl or chloro groups improves metabolic stability but may reduce solubility, necessitating formulation adjustments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-(3-methoxybenzyl)-2H-tetrazole-5-carboxamide, and what reaction conditions optimize yield?

- Methodology : The synthesis likely involves coupling a tetrazole-carboxylic acid derivative with 3-methoxybenzylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimization includes:

- Temperature : 0–25°C to minimize side reactions.

- Solvent : Anhydrous DMF or dichloromethane.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Critical Analysis : Monitor reaction progress via TLC or LC-MS to detect intermediates like unreacted tetrazole acid or byproducts.

Q. How can researchers address the compound’s low aqueous solubility in in vitro assays?

- Methodology :

- Use co-solvents like DMSO (<1% v/v) to enhance solubility without cytotoxicity.

- Prepare stock solutions in DMSO and dilute in assay buffer with surfactants (e.g., 0.1% Tween-80) .

- Explore structural analogs (e.g., substituting the methoxy group with polar substituents) to improve hydrophilicity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR : Confirm regiochemistry of the tetrazole ring (1H and 13C NMR) and verify substituent positions (e.g., 4-fluorophenyl vs. 3-methoxybenzyl).

- HRMS : Validate molecular formula (C₁₆H₁₃FN₄O₂).

- FT-IR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. What in silico strategies can predict the biological targets of this compound?

- Methodology :

- Perform molecular docking using AutoDock Vina or Schrödinger Maestro to screen against kinase or GPCR libraries. Prioritize targets with high binding affinity (ΔG < −8 kcal/mol).

- Use pharmacophore modeling (e.g., Phase) to map interactions (fluorophenyl for hydrophobic pockets, methoxybenzyl for π-π stacking) .

- Validation : Validate predictions with SPR (surface plasmon resonance) or thermal shift assays.

Q. How does the 4-fluorophenyl substituent influence metabolic stability in hepatocyte assays?

- Methodology :

- Incubate the compound with human hepatocytes (1 µM, 37°C, 0–24 hrs) and analyze metabolites via LC-HRMS.

- Key metabolic pathways:

- Oxidation : Fluorophenyl ring → hydroxylated derivatives.

- Demethylation : Methoxybenzyl → hydroxyphenyl .

- Data Interpretation : Compare half-life (t₁/₂) with non-fluorinated analogs to assess fluorination’s protective role against CYP450 enzymes.

Q. What structural modifications enhance selectivity for a target enzyme versus off-target receptors?

- SAR Recommendations :

- Tetrazole Ring : Replace with triazole to modulate electron density.

- Methoxybenzyl : Substitute with halogenated benzyl groups (e.g., Cl, Br) for enhanced steric bulk.

- Fluorophenyl : Test para vs. meta substitution to alter binding pocket interactions .

- Experimental Design : Synthesize 10–15 analogs, screen in target-specific assays (IC₅₀), and perform selectivity profiling via Eurofins Panlabs panel.

Data Contradiction & Reproducibility

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

- Analysis Framework :

- Pharmacokinetics : Measure plasma protein binding (e.g., equilibrium dialysis) and bioavailability (oral vs. IV administration).

- Metabolite Interference : Identify active/inactive metabolites via hepatocyte assays .

- Dose Escalation : Adjust dosing regimen (e.g., QD vs. BID) to maintain therapeutic exposure.

Q. What experimental controls are critical for validating enzyme inhibition assays?

- Controls :

- Positive Control : Use a known inhibitor (e.g., staurosporine for kinases).

- Negative Control : Assay buffer + DMSO vehicle.

- Substrate Competition : Confirm inhibition is reversible via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.